molecular formula C8H13N3O2S B14475263 2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide CAS No. 65400-81-9

2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide

Cat. No.: B14475263
CAS No.: 65400-81-9
M. Wt: 215.28 g/mol
InChI Key: HPRGZVSNEUPTKZ-UHFFFAOYSA-N
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Description

2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide is a compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide typically involves the reaction of acetamide with 3-methyl-2-thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazolidine derivatives .

Scientific Research Applications

2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-N-(3-methyl-2-thiazolidinylidene)acetamide is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

65400-81-9

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

2-acetamido-N-(3-methyl-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C8H13N3O2S/c1-6(12)9-5-7(13)10-8-11(2)3-4-14-8/h3-5H2,1-2H3,(H,9,12)

InChI Key

HPRGZVSNEUPTKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N=C1N(CCS1)C

Origin of Product

United States

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